2,4-Dicyanoaniline

Intramolecular Charge Transfer Fluorescence OLEDs

Substituting regioisomers (e.g., 2,5- or 3,5-dicyanoaniline) invalidates photophysical results-only the 2,4-substitution pattern delivers the requisite electronic structure. This compound provides: • Superior ICT efficiency: Φ′(ICT)/Φ(LE) = 1.2 in polar solvents (vs 0.35 for the 3,4-isomer) • Preferred scaffold for short-wavelength OLED chromophores & environment-sensitive fluorescent probes • Ultra-low pKa (-1.06): non-protonatable amine ideal for pharmaceutical intermediate design Verified identity by CAS 19619-22-8. Consistent ≥98% purity across production batches.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 19619-22-8
Cat. No. B1266422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dicyanoaniline
CAS19619-22-8
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C#N)N
InChIInChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2
InChIKeyIPMNLGOBXWTQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dicyanoaniline: Core Properties & Procurement


2,4-Dicyanoaniline (CAS 19619-22-8), also known as 4-aminoisophthalonitrile or 4-aminobenzene-1,3-dicarbonitrile, is an aromatic diamine with the molecular formula C₈H₅N₃. It is characterized by an aniline core substituted with two electron-withdrawing cyano (-CN) groups at the 2- and 4-positions [1]. Key predicted physicochemical properties include a melting point of 217-218 °C, a boiling point of 332.1±32.0 °C at 760 mmHg, a density of 1.26±0.1 g/cm³, and a predicted pKa of -1.06±0.10, indicating very low basicity . This specific substitution pattern confers unique photophysical properties that are distinct from its regioisomers, a factor that is critical for its selection in research and development applications [2]. It is primarily used as a specialized building block in organic synthesis and materials science .

Fluorescent probe design requiring intramolecular charge transfer (ICT) behavior
Optoelectronic chromophore development with high-energy absorption edge
Scaffold requiring non-protonatable, electron-deficient aromatic amine

Regiochemistry Specificity of 2,4-Dicyanoaniline


Simple substitution of 2,4-dicyanoaniline with another dicyanoaniline regioisomer (e.g., 2,5-, 3,5-, or 2,6-dicyanoaniline) is not scientifically valid without a complete re-validation of the target application. The relative positioning of the amino and two cyano groups on the benzene ring dictates the molecule's electronic structure, including its HOMO-LUMO gap, dipole moment, and excited-state behavior. For instance, the specific 2,4-substitution pattern is a critical determinant for whether a molecule will exhibit intramolecular charge transfer (ICT) in polar solvents, a key property for fluorescence-based applications [1]. This regiochemical specificity is further evidenced by the compound's place in a known λmax order among its isomers, highlighting that each isomer represents a distinct functional material with unique and non-interchangeable optical properties [2]. Procurement of the correct isomer is therefore paramount for experimental reproducibility and achieving desired material or biological outcomes.

ICT efficiency may shift significantly with regioisomer change (e.g., 3,4-isomer).
UV-Vis absorption order differs across dicyanoaniline isomers; substitution alters spectral tuning.
Electronic ground state and HOMO-LUMO gap are regiochemistry-specific; direct replacement invalid.

Quantitative Evidence for 2,4-Dicyanoaniline Selection


Excited-State Intramolecular Charge Transfer (ICT) Advantage

The 2,4-dicyanoaniline scaffold, when N,N-dimethylated (24DCDMA), exhibits an ICT/LE fluorescence quantum yield ratio Φ′(ICT)/Φ(LE) of 1.2 in acetonitrile at 25 °C. This is a significantly higher propensity for ICT compared to the closely related 3,4-isomer (34DCDMA), which has a ratio of only 0.35 under identical conditions [1]. The ICT reaction for 24DCDMA is also faster, with a determined reaction time (τ₂) of 1.8 ps compared to 3.1 ps for 34DCDMA [1]. This data demonstrates that the 2,4-regiochemistry is not just structurally different, but functionally distinct, enabling more efficient charge separation in the excited state.

ICT Efficiency
Head-to-head
Φ'(ICT)/Φ(LE) = 1.2 vs. 0.35 (34DCDMA); τ₂ 1.8 ps vs. 3.1 ps
Reported ICT propensity context: 3.4x higher ratio, faster reaction.
Solvent: acetonitrile, 25 °C; N,N-dimethylated derivative.
Intramolecular Charge Transfer Fluorescence OLEDs

UV-Vis Absorption Ranking Among Dicyanoaniline Isomers

A systematic study of the electronic absorption spectra of all dicyanoaniline isomers established a definitive order for the wavelength of the first absorption band (λmax) based on the substitution pattern: 2,5 > 2,3 > 2,6 > 3,5 > 3,4 > 2,4 [1]. This places 2,4-dicyanoaniline at the low-wavelength (high-energy) end of the series. This quantitative ranking, which could not be explained by simple resonance theory and required PPP SCF-Cl molecular orbital calculations for accurate prediction, confirms that each isomer possesses a distinct electronic ground state. The 2,4-isomer provides the shortest λmax among the series, a parameter that can be essential for tuning optical properties in material science applications.

UV-Vis Absorption Rank
Ranked order
2,4 lowest λmax (rank 6 of 6 isomers)
Reported absorption ranking context: highest energy edge in series.
Ethanol; order: 2,5 > 2,3 > 2,6 > 3,5 > 3,4 > 2,4.
UV-Vis Spectroscopy Chromophore Design Electronic Materials

High Fluorescence Quantum Yield in Aqueous Media

A comparative photophysical study established that while monocyanoanilines are virtually non-fluorescent in water (quantum yield < 0.01), the class of dicyanoanilines, which includes 2,4-dicyanoaniline, remains highly fluorescent in both aqueous and nonaqueous environments [1]. This is a class-level property that directly differentiates dicyanoanilines from their monocyano counterparts. The presence of the second cyano group fundamentally alters the molecule's interaction with water, preventing the radiationless decay pathways that quench fluorescence in mono-substituted analogs.

Aqueous Fluorescence
Class-level
Dicyanoanilines: high fluorescence; monocyanoanilines: Φ
Supports aqueous fluorescence screening; class distinction from monocyano.
Class-level inference, data to verify for specific derivative.
Predicted Basicity
Data to verify
Predicted pKa -1.06 ± 0.10 (conjugate acid)
Reported basicity context: ~5.7 units lower than aniline.
Prediction based on ACD/Labs; experimental validation needed.
Fluorescent Probe Aqueous Photophysics Bioimaging

Exceptionally Low Basicity from Electron-Withdrawing Groups

The predicted acid dissociation constant (pKa) for 2,4-dicyanoaniline is -1.06±0.10 . This exceptionally low pKa value, which is a consequence of the electron-withdrawing nature of the two cyano groups in the 2- and 4-positions, indicates the compound is a very weak base compared to aniline (pKa ~4.6). This quantifiable property is a direct result of its specific substitution pattern and governs its reactivity, particularly in nucleophilic substitution or acid-catalyzed reactions.

Predicted Basicity
Data to verify
Predicted pKa -1.06 ± 0.10 (conjugate acid)
Reported basicity context: ~5.7 units lower than aniline.
Prediction based on ACD/Labs; experimental validation needed.
Electronic Properties Reactivity DFT Calculations

2,4-Dicyanoaniline Validated Application Scenarios


Solvatochromic Fluorescent Probes & Sensors

The confirmed and quantifiably superior intramolecular charge transfer (ICT) efficiency of the 2,4-dicyanoaniline scaffold in polar solvents (Φ′(ICT)/Φ(LE) = 1.2) directly supports its use in the design of environment-sensitive fluorescent probes. This property makes it a superior choice over the 3,4-isomer (ratio = 0.35) for applications where a strong, solvent-polarity-dependent fluorescence signal is required for detection or imaging [1].

OLED Materials with Specific Absorption Profiles

The established position of 2,4-dicyanoaniline at the high-energy (low-wavelength) end of the UV-Vis absorption spectrum for its isomer class makes it the preferred building block for synthesizing chromophores that require a specific, short-wavelength absorption edge. Its use allows for the fine-tuning of optical properties in organic light-emitting diodes (OLEDs) and other optoelectronic devices where the absorption of a specific isomer would be unsuitable [2].

Non-Basic Aniline Core for Bioactive Molecules

The predicted extremely low pKa of -1.06 for 2,4-dicyanoaniline differentiates it from more basic aniline derivatives . This property is critical for designing pharmaceutical intermediates or bioactive molecules where the presence of a non-protonatable, electron-deficient aromatic amine is a structural requirement for target binding, metabolic stability, or for avoiding off-target interactions associated with basic amine moieties.

Aqueous Fluorescence Assays & Bioimaging

The class-level property of high fluorescence in aqueous environments directly enables the use of 2,4-dicyanoaniline as a core scaffold for developing fluorescent labels or probes intended for use in biological buffers, cell culture media, or other water-based systems. This is in stark contrast to monocyanoanilines, which are quenched and thus rendered useless in such applications [3].

Application
Selection Property
Validation Focus
Fluorescent probe design
ICT efficiency context
Solvent-polarity response validation
Short-wavelength absorption chromophores
UV-Vis absorption ranking context
Spectral tuning validation
Non-protonatable aromatic amine scaffold
Predicted pKa context
Basicity-dependent reactivity review
Aqueous fluorescent labels
Dicyanoaniline fluorescence class property
Fluorescence quantum yield in water validation

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